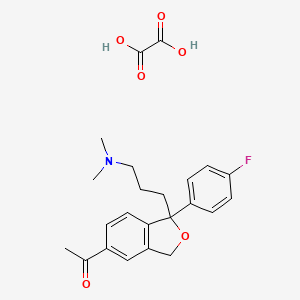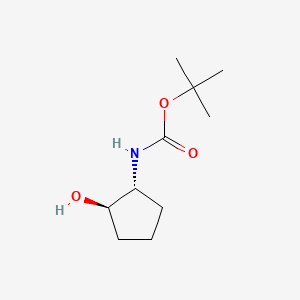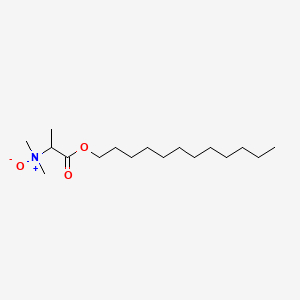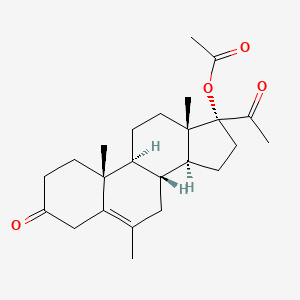
Desmethyl Amidosulfuron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Amidosulfuron is a chemical compound known for its role as a metabolite of amidosulfuron, a sulfonylurea herbicide. It is characterized by its molecular formula C₈H₁₃N₅O₇S₂ and a molecular weight of 355.35 g/mol . This compound is primarily used in agricultural settings to control broadleaf weeds and some grass species.
Wirkmechanismus
Target of Action
Desmethyl Amidosulfuron, a chemical degradation product of Amidosulfuron , primarily targets the enzyme acetolactate synthase (ALS) in plants . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth.
Mode of Action
This compound acts as a competitive inhibitor of the ALS enzyme . It binds to the active site of the enzyme, preventing the normal substrates from binding. This inhibits the enzyme’s activity, leading to a deficiency in the branched-chain amino acids, which are crucial for protein synthesis and plant growth. The inhibition of ALS leads to the cessation of cell division and plant growth.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency affects protein synthesis, leading to stunted growth and eventually plant death.
Pharmacokinetics
They are also known to undergo metabolic degradation, with this compound being a known metabolite of Amidosulfuron .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, it inhibits protein synthesis, leading to stunted growth and eventually plant death . This makes this compound an effective herbicide.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy as a herbicide . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desmethyl Amidosulfuron can be synthesized through the demethylation of amidosulfuron. The process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired demethylation. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Amidosulfuron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Desmethyl Amidosulfuron has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Amidosulfuron: The parent compound from which Desmethyl Amidosulfuron is derived.
Metsulfuron Methyl: Another sulfonylurea herbicide with a similar mechanism of action but different chemical structure and spectrum of activity.
Tribenuron Methyl: A sulfonylurea herbicide used in cereals, with a similar mode of action but different application rates and target species.
Uniqueness: this compound is unique due to its specific demethylated structure, which influences its chemical properties and biological activity. This structural difference can affect its solubility, stability, and interaction with biological targets, making it distinct from other sulfonylurea herbicides .
Eigenschaften
IUPAC Name |
1-(4-methoxy-6-oxo-1H-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O7S2/c1-13(21(3,16)17)22(18,19)12-8(15)11-7-9-5(14)4-6(10-7)20-2/h4H,1-3H3,(H3,9,10,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYZUYJYJXIVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=O)N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027825 |
Source


|
| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935867-69-9 |
Source


|
| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)



![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



